molecular formula C8H8N2O B12866492 1-Benzofuran-4,6-diamine CAS No. 705928-19-4

1-Benzofuran-4,6-diamine

Cat. No.: B12866492
CAS No.: 705928-19-4
M. Wt: 148.16 g/mol
InChI Key: HFVOMTWTNZIGRD-UHFFFAOYSA-N
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Description

Benzofuran-4,6-diamine is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with two amino groups attached at the 4th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-4,6-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of salicylaldehyde with ethyl chloroacetate, followed by cyclization and subsequent amination to introduce the amino groups at the desired positions .

Industrial Production Methods: Industrial production methods for benzofuran-4,6-diamine often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are optimized to facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Benzofuran-4,6-diamine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzofuran-4,6-diamine derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzofuran-4,6-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interact with DNA, leading to its biological effects. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

    Benzofuran: The parent compound without amino groups.

    Benzothiophene: A similar structure with a sulfur atom replacing the oxygen in the furan ring.

    Indole: A compound with a nitrogen atom in the five-membered ring instead of oxygen.

Uniqueness: Benzofuran-4,6-diamine is unique due to the presence of amino groups at specific positions, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

CAS No.

705928-19-4

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1-benzofuran-4,6-diamine

InChI

InChI=1S/C8H8N2O/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H,9-10H2

InChI Key

HFVOMTWTNZIGRD-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC(=CC(=C21)N)N

Origin of Product

United States

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